N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a combination of benzofuran, oxazole, and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the benzofuran core, followed by the introduction of the chlorophenyl and oxazole groups. The final step involves the formation of the carboxamide linkage.
Benzofuran Core Synthesis: The benzofuran core can be synthesized via a cyclization reaction of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using 4-chlorophenyl isocyanate.
Formation of Oxazole Ring: The oxazole ring can be formed through a cyclization reaction involving an appropriate nitrile and an aldehyde.
Carboxamide Formation: The final step involves the formation of the carboxamide linkage through a condensation reaction between the benzofuran-oxazole intermediate and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activity.
Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes and pathways.
Industrial Applications: It may find use in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide
- **this compound
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C27H20ClN3O4 |
---|---|
Molecular Weight |
485.9 g/mol |
IUPAC Name |
N-[2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C27H20ClN3O4/c1-15-7-8-17(13-16(15)2)23-14-21(31-35-23)26(32)30-24-20-5-3-4-6-22(20)34-25(24)27(33)29-19-11-9-18(28)10-12-19/h3-14H,1-2H3,(H,29,33)(H,30,32) |
InChI Key |
CQOYDACZEKAFLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)Cl)C |
Origin of Product |
United States |
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